molecular formula C20H23N3O2S2 B2690109 2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one CAS No. 670273-33-3

2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one

Cat. No.: B2690109
CAS No.: 670273-33-3
M. Wt: 401.54
InChI Key: RBTURZSCIGSYAQ-UHFFFAOYSA-N
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Description

The compound “2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one” is an organic heterobicyclic compound . It has a molecular formula of C20H23N3O2S2, an average mass of 401.548 Da, and a mono-isotopic mass of 401.12317 Da .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C20H23N3O2S2/c1- 4- 10- 23- 19 (24) 17- 14- 8- 6- 5- 7- 9- 16 (14) 27- 18 (17) 21- 20 (23) 26- 11- 15- 12 (2) 22- 25- 13 (15) 3/h4H,1,5- 11H2,2- 3H3 . The SMILES string is CC1=C (C (=NO1)C)CSC2=NC3=C (C4=C (S3)CCCCC4)C (=O)N2CC=C .


Physical and Chemical Properties Analysis

The compound has a net charge of 0 . Other physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Properties

Research into the synthesis of thieno[2,3-d]pyrimidin-4-ones and their derivatives has demonstrated various methodologies for constructing these compounds, highlighting their versatile chemical properties and potential for further functionalization. For example, studies have reported on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, comparing their properties with positionally isomeric thienopyrimidinones and benzo isosteres, indicating differences in electronic spectra and biological activity profiles due to the position of the sulfur atom (Zadorozhny, Turov, & Kovtunenko, 2010).

Reactivity and Derivative Synthesis

The reactivity of these compounds under various conditions has been explored to synthesize new heterocyclic systems. For instance, the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has led to the creation of new structures exhibiting promising antimicrobial activity (Sirakanyan et al., 2015).

Biological Activities and Applications

The exploration of biological activities of thieno[2,3-d]pyrimidine derivatives has revealed potential applications in various fields, such as antiproliferative properties against cancer cell lines. A study on new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives showcased their synthesis and antiproliferative evaluation, highlighting the structure-activity relationship and the mechanism of action in inducing apoptotic cell death in cancer cells (Atapour-Mashhad et al., 2017).

Properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-4-10-23-19(24)17-14-8-6-5-7-9-16(14)27-18(17)21-20(23)26-11-15-12(2)22-25-13(15)3/h4H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTURZSCIGSYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one

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